copper(1+);2-hydroxy-3-methylbenzoate

描述

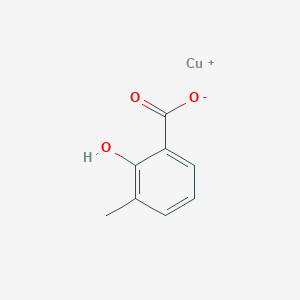

Copper(1+) 2-hydroxy-3-methylbenzoate (CAS: 326477-70-7) is a coordination compound with the molecular formula C₈H₇CuO₃ and a molecular weight of 214.69 g/mol . It is stored under inert atmospheric conditions at room temperature due to its sensitivity to environmental factors. The compound is classified under GHS hazard warnings H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation), necessitating careful handling .

属性

IUPAC Name |

copper(1+);2-hydroxy-3-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Cu/c1-5-3-2-4-6(7(5)9)8(10)11;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPPQOSMKJDPRID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=CC=C1)C(=O)[O-])O.[Cu+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7CuO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of copper(1+);2-hydroxy-3-methylbenzoate involves a series of chemical reactions that are carefully controlled to yield the desired product. The specific synthetic routes and reaction conditions can vary, but typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up to meet demand. This often involves the use of large reactors and continuous flow systems to ensure consistent quality and yield. The industrial production methods are optimized for efficiency and cost-effectiveness, while maintaining the purity and integrity of the compound.

化学反应分析

Types of Reactions

copper(1+);2-hydroxy-3-methylbenzoate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds. Substitution reactions can result in a variety of substituted products, depending on the nature of the substituent.

科学研究应用

copper(1+);2-hydroxy-3-methylbenzoate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activity and interactions with biological molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

Industry: It is used in the production of various industrial products, including polymers, coatings, and specialty chemicals.

作用机制

The mechanism of action of copper(1+);2-hydroxy-3-methylbenzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the nature of the target and the pathway involved. The compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

相似化合物的比较

Methyl 2-Hydroxy-3-Methylbenzoate

- Molecular Formula : C₉H₁₀O₃

- Applications : Primarily used as a precursor in organic synthesis, pharmaceuticals (e.g., producing 2-(2-hydroxy-3-methyl-phenyl)-propan-2-ol), agrochemicals, and dyestuff .

- Key Differences: Functional Groups: The methyl ester lacks a copper ion, rendering it unsuitable for redox-active applications but highly effective as a non-metallic synthetic intermediate.

[Copper(6,6′-Dimethyl-2,2′-Bipyridine)₂]²⁺/¹⁺ Redox Shuttle

- Molecular Formula : C₂₄H₂₄CuN₄²⁺/¹⁺

- Applications : Functions as a redox mediator in dye-sensitized solar cells (DSSCs), achieving a 10.3% power conversion efficiency under AM 1.5G conditions due to a low energy loss (0.11 eV driving force) and enhanced open-circuit voltage (VOC) .

- Key Differences: Coordination Environment: The bipyridine ligand stabilizes copper in both +1 and +2 oxidation states, enabling reversible electron transfer—a feature absent in the monodentate 2-hydroxy-3-methylbenzoate ligand . Performance Metrics: The redox shuttle outperforms typical copper carboxylates in photovoltaic applications, where copper(1+) 2-hydroxy-3-methylbenzoate’s insulating benzoate ligand may limit charge transport efficiency.

Generic Copper(I) Carboxylates

- Examples : Copper(I) acetate, copper(I) benzoate.

- Applications : Often employed in catalysis (e.g., Ullmann coupling) or as antimicrobial agents.

- Key Differences :

- Solubility and Stability : Copper(1+) 2-hydroxy-3-methylbenzoate’s hydroxyl and methyl substituents may enhance solubility in polar solvents compared to simpler carboxylates like copper(I) acetate.

- Electronic Effects : The electron-donating methyl group in the 3-position could modulate the copper center’s Lewis acidity, influencing catalytic activity.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。